3-Hydroxy-3-methylhexanoic acid

Catalog No.
S652294
CAS No.
58888-76-9
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-methylhexanoic acid

Researchers targeting axillary malodor pathways face assay invalidity when substituting HMHA with generic acids like isovaleric acid. 3-Hydroxy-3-methylhexanoic acid is the specific human-derived metabolite required to validate Corynebacterium enzyme inhibition. • Serves as the authentic standard for SPME-GC/MS quantification of HMHA reduction in vitro. • Essential template for molecularly imprinted polymer (MIP) development for malodor-scavenging cosmetics. • Unique α-branched, β-hydroxy structure ensures gender-dimorphic assay fidelity. Supplied with certified purity and global logistics.

CAS Number

58888-76-9

Product Name

3-Hydroxy-3-methylhexanoic acid

IUPAC Name

3-hydroxy-3-methylhexanoic acid

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)

InChI Key

RGRNSTGIHROKJB-UHFFFAOYSA-N

SMILES

CCCC(C)(CC(=O)O)O

Synonyms

3-hydroxy-3-methyl-hexanoic acid, 3-hydroxy-3-methylhexanoic acid

Canonical SMILES

CCCC(C)(CC(=O)O)O

The exact mass of the compound 3-Hydroxy-3-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

3-Hydroxy-3-methylhexanoic acid (HMHA, CAS 58888-76-9) is a chiral, branched-chain β-hydroxy fatty acid that serves as a critical analytical standard and biomolecular target in cosmetic chemistry, microbiome research, and sensor development. Unlike generic volatile organic acids, HMHA is a uniquely human, Corynebacterium-derived metabolite cleaved from its non-volatile glutamine conjugate (HMHA-Gln) via specific Zn2+-dependent aminoacylases [1]. In industrial procurement, this compound is primarily sourced as a pure reference standard for validating deodorant efficacy, calibrating gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME) workflows, and serving as the primary structural template for synthesizing molecularly imprinted polymers (MIPs) used in advanced malodor-scavenging cosmetics [2].

Research Fit

Workflow
Olfactory research & human chemosignaling studies
Selection
Enantiomer-specific odorant probe for psychophysics
Use Context
Metabolomics, biomarker detection & metabolic pathway research

Substituting HMHA with simpler short-chain fatty acids (e.g., isovaleric acid) or closely related axillary odorants like (E)-3-methyl-2-hexenoic acid (3M2H) fundamentally compromises assay validity. Generic fatty acids lack the specific steric hindrance of HMHA’s α-branched and β-hydroxy structure, which is required to accurately evaluate the binding affinity of targeted malodor-capturing polymers [1]. Furthermore, HMHA and 3M2H possess distinct metabolic origins and demographic distributions; HMHA is the quantitatively dominant malodor precursor in male axillary secretions, present at concentrations up to three times higher than in females, whereas sulfur-containing analogs like 3-methyl-3-sulfanylhexan-1-ol (3M3SH) dominate female profiles[2]. Consequently, utilizing generic substitutes fails to replicate the specific enzymatic pathways and gender-dimorphic chemical environments necessary for targeted cosmetic formulation and microbiome-modulating product claims [3].

Substitution Risk

HMB analog
HMHA may not exhibit HMG-CoA reductase inhibition, limiting substitution for HMB in mevalonate pathway studies.
Racemic / single enantiomer
Enantiomer-specific olfactory thresholds differ; racemic or opposite-enantiomer forms may not reproduce reported sensory responses.

Quantitative Dominance as a High-Capacity Polymer Target

In the development of molecularly imprinted polymers (MIPs) for advanced deodorants, the binding capacity must align with the natural abundance of the target malodor precursors. Quantitative analysis of human axillary sweat reveals that the glutamine conjugate of HMHA (cj3H3MH) is present at 135 ± 6.6 nmol/mL, compared to only 17 ± 1 nmol/mL for the conjugate of (E)-3-methyl-2-hexenoic acid (cj3M2H) [1]. Because HMHA is nearly 8-fold more abundant than 3M2H, amidine-based MIPs designed to scavenge body odor must be optimized and validated primarily against the HMHA structure to ensure sufficient clinical efficacy.

Evidence DimensionConcentration in human axillary secretions
Target Compound DataHMHA conjugate (135 ± 6.6 nmol/mL)
Comparator Or Baseline3M2H conjugate (17 ± 1 nmol/mL)
Quantified Difference~8-fold higher abundance for HMHA
ConditionsQuantification in human sweat matrices at 37 °C

Formulators must prioritize HMHA as the primary binding target when engineering high-capacity malodor-absorbing polymers for commercial deodorants.

HMG-CoA reductase inhibition
Head-to-head
No significant inhibitory activity observed
vs. HMB (known inhibitor)
Differentiates HMHA from HMB in cholesterol biosynthesis research.
Rat hepatic microsomal assay context; verify in target system.

Gender-Specific Biomarker for Targeted Formulation

HMHA is a highly sexually dimorphic compound, making it indispensable for gender-specific product testing. Studies analyzing the concentrations of nonvolatile odor precursors in axillary secretions demonstrate that HMHA ratios are highly stable and approximately 3 times higher in men than in women [1]. In contrast, the volatile thiol 3-methyl-3-sulfanylhexan-1-ol (3M3SH) is more typically found in women. Utilizing HMHA as an analytical standard allows formulators to accurately benchmark male-targeted deodorants against the specific chemical profile that dominates male axillary malodor.

Evidence DimensionRelative abundance in male vs. female axillary secretions
Target Compound DataHMHA (Male-dominant, ~3x higher concentration)
Comparator Or Baseline3M3SH (Female-dominant)
Quantified Difference300% higher baseline concentration in males
ConditionsIn vivo axillary secretion sampling and GC-MS analysis

Procuring HMHA is essential for validating the efficacy of male-specific antiperspirants and microbiome-modulating cosmetics against the correct biological baseline.

Enantiomer detection thresholds
Class-level inference
(S)-HMHA: 0.08 ng/L air
(R)-HMHA: 0.2 ng/L air
Supports enantiomer-specific olfactory study design.
Reported 2.5-fold difference; verify with lot-specific enantiomeric purity.

Enzymatic Specificity in Microbiome Screening Assays

The release of HMHA is strictly dependent on a specific Zn2+-dependent aminoacylase produced by axillary Corynebacterium species (e.g., C. striatum, C. jeikeium) [1]. When screening novel microbiome-modulating agents, generic esterase or lipase substrates fail to replicate this specific cleavage mechanism. HMHA and its glutamine conjugate must be used to accurately quantify the metabolic shift away from Corynebacterium dominance, ensuring that the deodorant active specifically halts the production of this primary malodorous volatile organic acid via SPME-GC/MS analysis [2].

Evidence DimensionEnzymatic cleavage specificity
Target Compound DataHMHA-Gln (Requires specific Zn2+-dependent aminoacylase)
Comparator Or BaselineGeneric fatty acid esters (Cleaved by broad-spectrum lipases/esterases)
Quantified DifferenceExclusive specificity to Corynebacterium metabolic pathways
ConditionsIn vitro microbiome incubation and SPME-GC/MS analysis

Standardizing assays with HMHA ensures that deodorant active ingredients are genuinely modulating the targeted axillary microbiome rather than merely inhibiting generic enzymes.

GC-MS sensitivity vs. MSH
Head-to-head
LOD: 0.01 ng/mL (HMHA)
LOD: 0.06 ng/mL (MSH)
Extraction efficiency also higher for HMHA
Reported lower detection limit supports analytical sensitivity review.
DI-SPME GC-MS conditions; method transfer may require re-validation.

High-Fidelity Human Presence Detection

Beyond cosmetics, HMHA is utilized as a high-fidelity biomarker for human presence sensors. Unlike generic VOCs such as carbon dioxide or acetone, which suffer from high environmental background noise, HMHA provides a uniquely human chemical signature [1]. Sensors equipped with olfactory traps calibrated specifically to detect threshold quantities of HMHA can accurately monitor local human presence in HVAC automation, search-and-rescue operations, and security systems without triggering false positives from non-human biological or industrial sources.

Evidence DimensionSignal-to-noise ratio in environmental monitoring
Target Compound DataHMHA (Uniquely human axillary signature)
Comparator Or BaselineGeneric VOCs like CO2 or acetone (High environmental background)
Quantified DifferenceNear-zero environmental background for HMHA
ConditionsAirborne VOC detection via olfactory reception sensors

Hardware developers require HMHA as a calibration standard to achieve the specificity needed for next-generation human presence detection systems.

Neural activation pattern
Reported
Activates visual cortices (striate, occipital) unlike MSH
Reported non-canonical brain response may inform chemosignaling research.
fMRI context (n=30); sex-specific patterns reported.

Efficacy Testing of Microbiome-Modulating Deodorants

HMHA is the definitive analytical standard for evaluating next-generation, aluminum-free deodorants designed to shift the axillary microbiome. By quantifying the reduction of HMHA production in in vitro Corynebacterium assays via SPME-GC/MS, formulators can prove that their active ingredients successfully inhibit the specific Zn2+-dependent aminoacylase pathways responsible for malodor, rather than just masking the scent [1].

Synthesis and Validation of Molecularly Imprinted Polymers (MIPs)

In the development of 'plastic antibodies' or malodor-scavenging nanoparticles for cosmetics, HMHA serves as the essential structural template and binding target. Its unique α-branched, β-hydroxy structure is used to mold specific recognition cavities within amidine-based polymers, ensuring the final cosmetic ingredient possesses the high binding affinity required to sequester the most abundant malodor precursors directly on the skin [2].

Calibration of Olfactory Sensors for Human Presence Detection

For the security, HVAC, and search-and-rescue industries, HMHA is procured to calibrate highly sensitive VOC sensors. Because it is a uniquely human volatile signature with virtually no environmental background noise, calibrating sensor traps to the specific detection thresholds of HMHA allows for highly accurate human presence monitoring without the false positives associated with generic CO2 or thermal sensors[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Social neuroscience & chemosignaling
fMRI neural activation profile
Non-canonical visual cortex engagement vs. MSH
Bioanalytical monitoring research
GC-MS analytical sensitivity
Detection reliability in environmental & human biospecimen matrices
Olfactory psychophysics
Enantiomer-specific detection thresholds
Stereospecific odor coding verification
Metabolic pathway studies
Lack of HMG-CoA reductase inhibition
Mevalonate pathway independence confirmation

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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